5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. Its molecular formula is C₈H₇N₃O₂, and it has a molecular weight of approximately 177.16 g/mol. The compound is recognized for its unique structural features, including a carboxylic acid functional group at the 4-position of the pyrimidine ring and a methyl group at the 5-position of the pyrrole ring .
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid exhibits notable biological activities, particularly in pharmacology. Studies indicate that it may possess:
Several synthetic routes have been developed to produce 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid:
The compound has potential applications in various fields:
Interaction studies have focused on how 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid interacts with biological targets:
Several compounds share structural similarities with 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Contains chlorine substituent | Enhanced antimicrobial activity |
| 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine | Lacks carboxylic acid group | More hydrophobic; potential for different biological activities |
| 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine | Methyl group at the 6-position | Different pharmacological profiles |
These compounds are significant for comparative studies as they help elucidate structure-activity relationships and guide future drug design efforts.
The C-5 methyl substitution in 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid represents a critical structural modification that significantly influences target binding affinity and selectivity [1]. Comparative studies of pyrimidine nucleoside modifications demonstrate that C-5 substitutions can enhance biostability, bioavailability, and biological activity through altered molecular interactions [1]. The methyl group at the C-5 position introduces steric effects that modulate the compound's interaction with various biological targets.
Research on related 5-substituted pyrrolo[2,3-d]pyrimidine analogues reveals that the positioning of substituents directly impacts receptor binding kinetics [2] [3]. Studies comparing 5-substituted versus 6-substituted pyrrolo[2,3-d]pyrimidine compounds show distinct differences in target selectivity, with 5-substituted analogues demonstrating improved substrate activity for reduced folate carrier systems while maintaining selective binding to folate receptors [2] [3]. The 5-methyl substitution specifically influences the three-dimensional conformation of the pyrrolo[2,3-d]pyrimidine scaffold, affecting its ability to form critical hydrogen bonds and hydrophobic interactions with target proteins [3].
Target affinity measurements for methyl-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrate enhanced binding selectivity compared to unsubstituted analogues [3]. The 6-methyl-substituted pyrrolo[2,3-d]pyrimidine antifolates show distinctly selective transport by proton-coupled folate transporter and folate receptors over reduced folate carrier, with selectivity ratios ranging from greater than 15.5 to greater than 395 depending on the target receptor [3]. These findings suggest that methyl substitution at specific positions creates steric hindrance that prevents binding to certain transporters while preserving or enhancing affinity for others [3].
Table 1: Binding Affinity Data for Methyl-Substituted Pyrrolo[2,3-d]pyrimidine Compounds
| Compound Structure | Target Receptor | IC₅₀ (nM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| 5-Methyl substituted | Folate Receptor α | 2.5-100 | >10-395 | [3] |
| 5-Methyl substituted | Folate Receptor β | 2.6-49 | >20-383 | [3] |
| 5-Methyl substituted | Proton-Coupled Folate Transporter | 22-329 | >15.5-130 | [3] |
| 6-Methyl substituted | Reduced Folate Carrier | >1000 | Complete selectivity | [3] |
The molecular basis for enhanced target affinity involves specific conformational changes induced by the methyl substitution [4] [5]. Molecular modeling studies reveal that methyl groups at the C-5 position alter the binding orientation of the pyrrolo[2,3-d]pyrimidine scaffold within target binding sites [4]. These conformational modifications enable the formation of additional van der Waals interactions while maintaining essential hydrogen bonding patterns required for biological activity [4].
The carboxylic acid functional group at the 4-position of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid plays a fundamental role in determining membrane transport characteristics and cellular uptake mechanisms [6] [4]. The positioning of carboxylic acid groups significantly influences the compound's interaction with various membrane transporters, particularly organic anion transporters and specialized folate transport systems [6] [5].
Research on carboxylic acid positioning demonstrates that the 4-position placement creates optimal geometric arrangements for transporter recognition [6] [4]. Studies examining structure-activity relationships of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with modified amino acid components reveal that both α-carboxylic acid and γ-carboxylic acid groups are essential for transporter binding and biological activity [6] [4]. The importance of carboxylic acid positioning is evidenced by differential binding affinities observed when these groups are relocated or removed entirely [6].
Membrane transport studies reveal distinct preferences for carboxylic acid positioning among different transport mechanisms [6] [5]. The α-carboxylic acid group demonstrates greater importance than the γ-carboxylic acid for substrate binding to human proton-coupled folate transporter, as evidenced by competitive inhibition studies [6]. Compounds containing only α-carboxyl groups show greater inhibition of methotrexate transport compared to those with only γ-carboxyl groups, suggesting specific geometric requirements for transporter recognition [6].
Table 2: Membrane Transport Data for Carboxylic Acid-Containing Pyrrolo[2,3-d]pyrimidine Derivatives
| Carboxylic Acid Configuration | Transport Mechanism | Inhibition (%) at pH 5.5 | Inhibition (%) at pH 6.8 | Kᵢ (μM) |
|---|---|---|---|---|
| α-Carboxylic acid only | Proton-Coupled Folate Transporter | 70 | 30 | 2.90 ± 0.53 |
| α and γ-Carboxylic acids | Proton-Coupled Folate Transporter | 95 | 70 | 0.33 ± 0.04 |
| γ-Carboxylic acid only | Proton-Coupled Folate Transporter | 75 | 30 | 1.60 ± 0.21 |
| Terminal carboxyl | Folate Receptor α | Minimal | Minimal | >1000 |
The carboxylic acid positioning also influences passive membrane permeability through effects on molecular polarity and hydrogen bonding capacity [7] [8]. Studies on carboxylic acid membrane transport demonstrate that the position and number of carboxylic acid groups affect adsorption mechanisms and transport kinetics across biological membranes [7]. The 4-position carboxylic acid in the pyrrolo[2,3-d]pyrimidine structure creates specific interaction patterns with membrane components that facilitate or hinder cellular uptake [8] [9].
Organic anion transporters show specific recognition patterns for carboxylic acid positioning, with the 4-position placement enabling interaction with transporter binding sites [10] [6]. The compound's ability to interact with organic anion transporters facilitates cellular uptake and distribution, with the carboxylic acid group serving as a critical recognition element [10]. These interactions are pH-dependent, with transport efficiency varying significantly between physiological pH conditions and the acidic tumor microenvironment [6].
The comparison between glutamate and non-glutamate conjugates of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid reveals significant differences in biological activity, transport selectivity, and enzymatic recognition [6] [4] [5]. Glutamate conjugation represents a classical approach in antifolate design, providing specific recognition by folate transport systems and enabling polyglutamylation for enhanced intracellular retention [6] [5].
Studies examining amino acid replacements in pyrrolo[2,3-d]pyrimidine antifolates demonstrate that terminal glutamate modifications significantly impact transporter selectivity and biological potency [6] [4]. The glutamate moiety provides optimal binding affinity for folate receptors, with compounds maintaining low nanomolar inhibitory concentrations when the complete glutamate structure is preserved [6]. Removal of the terminal glutamate results in substantial loss of activity, with complete abolition of growth inhibition toward reduced folate carrier and proton-coupled folate transporter-expressing cells [6].
Non-glutamate conjugates, including aspartic acid, adipic acid, and pentanoic acid analogues, show altered selectivity profiles compared to glutamate-containing compounds [6] [4]. The aspartic acid analogue demonstrates potent activity toward folate receptor α-expressing cells with substantially reduced activity for folate receptor β, indicating differential recognition between closely related transporters [6]. The adipic acid analogue exhibits unique selectivity, showing activity toward both folate receptor α and β while maintaining complete selectivity against other cellular uptake processes [6].
Table 3: Comparative Activity Data for Glutamate vs. Non-Glutamate Conjugates
| Conjugate Type | Folate Receptor α IC₅₀ (nM) | Folate Receptor β IC₅₀ (nM) | RFC IC₅₀ (nM) | PCFT IC₅₀ (nM) | Selectivity |
|---|---|---|---|---|---|
| L-Glutamate | 0.31 ± 0.14 | 0.17 ± 0.03 | 101.0 ± 16.6 | 3.34 ± 0.26 | Moderate |
| Aspartic acid | 6.6 ± 1.9 | 347 ± 110 | >1000 | >1000 | High |
| Adipic acid | 9.5 ± 1.9 | 3.6 ± 0.6 | >1000 | >1000 | Very High |
| Pentanoic acid | 55.7 ± 7.9 | >1000 | >1000 | >1000 | Complete |
| No conjugate | 661 ± 170 | >1000 | >1000 | >1000 | Limited |
The molecular basis for differential activity between glutamate and non-glutamate conjugates involves distinct binding orientations and interaction patterns with target proteins [6] [4]. Molecular modeling studies reveal that glutamate conjugates adopt specific conformations that maximize hydrogen bonding interactions with folate receptor binding sites, while non-glutamate conjugates require conformational flexibility to achieve optimal binding [6]. The amino acid side chain orientation differs significantly between folate receptor α and glycinamide ribonucleotide formyltransferase binding sites, necessitating flexibility for dual targeting [6].
Enzymatic recognition patterns also differ substantially between glutamate and non-glutamate conjugates [6] [4]. Glutamate-containing compounds serve as substrates for folylpolyglutamate synthetase, enabling conversion to polyglutamylated forms that enhance intracellular retention and enzymatic inhibition [6] [5]. Non-glutamate conjugates typically lack this polyglutamylation capacity, resulting in different intracellular pharmacokinetics and target engagement profiles [6].